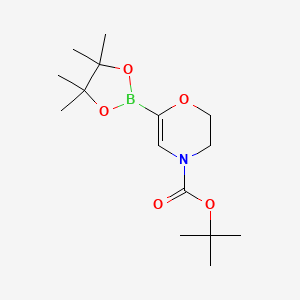

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate

CAS No.: 2223055-83-0

Cat. No.: VC16488271

Molecular Formula: C15H26BNO5

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2223055-83-0 |

|---|---|

| Molecular Formula | C15H26BNO5 |

| Molecular Weight | 311.18 g/mol |

| IUPAC Name | tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

| Standard InChI | InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3 |

| Standard InChI Key | YAQVBHHWVXILJH-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(CCO2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1161362-35-1 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C |

| InChIKey | FEZPAKAAFAMGRA-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 361.2 g/mol |

The benzooxazine core (a six-membered ring containing oxygen and nitrogen) is substituted at position 6 with a pinacol boronate ester and at position 4 with a tert-butoxycarbonyl (Boc) protecting group .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step sequence:

-

Introduction of the Boc Group: Protection of the secondary amine in 6-bromo-2,3-dihydro-1,4-benzoxazine using di-tert-butyl dicarbonate (BocO) under basic conditions.

-

Miyaura Borylation: Palladium-catalyzed coupling of the brominated intermediate with bis(pinacolato)diboron (Bpin) in the presence of a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) .

Representative Reaction Conditions:

-

Catalyst: Pd(dppf)Cl (2 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-Dioxane, 80°C, 12 h

-

Yield: 70–85%

Purification and Stability

Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexanes). The Boc group enhances stability, allowing long-term storage at –20°C under inert atmosphere. The boronate ester is moisture-sensitive, necessitating anhydrous handling .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:

This reactivity is pivotal in constructing kinase inhibitors and fluorescent materials .

Pharmaceutical Intermediate

The benzooxazine scaffold is prevalent in drug candidates targeting neurological disorders. Functionalization at position 6 enables structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties.

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume